molecular formula C12H14N2O2 B14191717 6-Amino-5-(2-aminoethyl)-4-methylchromen-2-one CAS No. 851091-59-3

6-Amino-5-(2-aminoethyl)-4-methylchromen-2-one

Cat. No.: B14191717
CAS No.: 851091-59-3
M. Wt: 218.25 g/mol
InChI Key: XIUNSSHXJYJUDJ-UHFFFAOYSA-N
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Description

6-Amino-5-(2-aminoethyl)-4-methylchromen-2-one is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(2-aminoethyl)-4-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and subsequent cyclization reactions. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(2-aminoethyl)-4-methylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Amino-5-(2-aminoethyl)-4-methylchromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in inhibiting certain enzymes and pathways.

    Medicine: Investigated for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-(2-aminoethyl)-4-methylchromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-(2-aminoethyl)-4-methylchromen-2-one is unique due to its specific structural features and the presence of both amino and chromenone groups. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

851091-59-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-amino-5-(2-aminoethyl)-4-methylchromen-2-one

InChI

InChI=1S/C12H14N2O2/c1-7-6-11(15)16-10-3-2-9(14)8(4-5-13)12(7)10/h2-3,6H,4-5,13-14H2,1H3

InChI Key

XIUNSSHXJYJUDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=C(C=C2)N)CCN

Origin of Product

United States

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